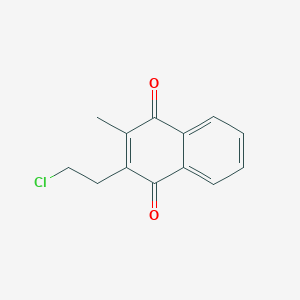
Naphthalene, 1-(1-methyl-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 1-(1-methyl-2-propenyl)-, also known as 1-(1-methyl-2-propenyl)naphthalene, is an organic compound with the molecular formula C13H12. It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a 1-methyl-2-propenyl group. This compound is part of the larger family of polycyclic aromatic hydrocarbons (PAHs), which are known for their stability and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, 1-(1-methyl-2-propenyl)-, typically involves the alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with 1-methyl-2-propenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1-(1-methyl-2-propenyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is typical.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Naphthoquinones and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Nitro, sulfo, and halogenated naphthalene derivatives.
Scientific Research Applications
Naphthalene, 1-(1-methyl-2-propenyl)-, has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying PAH behavior.
Biology: Investigated for its interactions with biological macromolecules and potential effects on living organisms.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of naphthalene, 1-(1-methyl-2-propenyl)-, involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic attack due to the electron-rich aromatic ring, leading to the formation of substituted derivatives.
Oxidation-Reduction Reactions: The compound can participate in redox reactions, altering its chemical structure and properties.
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 1-(2-propenyl)-: Similar in structure but with a different position of the propenyl group.
Naphthalene, 1-methyl-: Lacks the propenyl group, making it less reactive in certain reactions.
Naphthalene, 2-methyl-1-propyl-: Another derivative with different alkyl substitution.
Uniqueness
Naphthalene, 1-(1-methyl-2-propenyl)-, is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. This makes it valuable for targeted chemical synthesis and specialized applications in research and industry .
Properties
CAS No. |
114812-00-9 |
|---|---|
Molecular Formula |
C14H14 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-but-3-en-2-ylnaphthalene |
InChI |
InChI=1S/C14H14/c1-3-11(2)13-10-6-8-12-7-4-5-9-14(12)13/h3-11H,1H2,2H3 |
InChI Key |
FPPAXQRBHIIHGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one](/img/structure/B14290635.png)



![2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]-](/img/structure/B14290669.png)




![4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate](/img/structure/B14290699.png)

